2-Hydroxy-3-phenoxypropyl methacrylate

Overview

Description

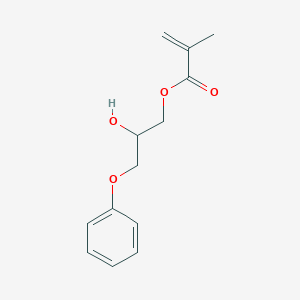

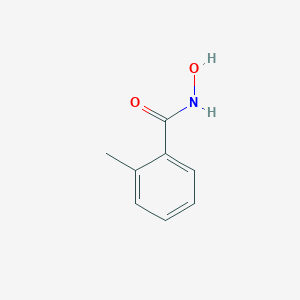

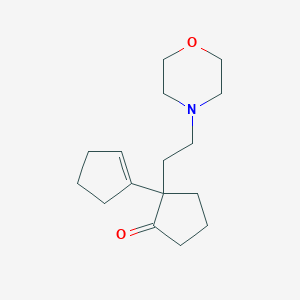

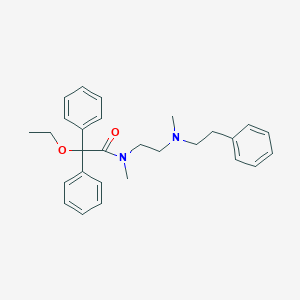

2-Hydroxy-3-phenoxypropyl methacrylate (C13H16O4) is a chemical compound with a molecular weight of 236.264 Da . It is used in various applications such as the creation of polymeric membranes for controlled drug release systems and as a curing agent during the fabrication of poly(phenylene ether)-based substrate materials .

Synthesis Analysis

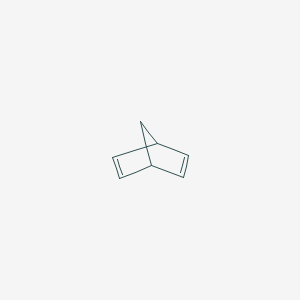

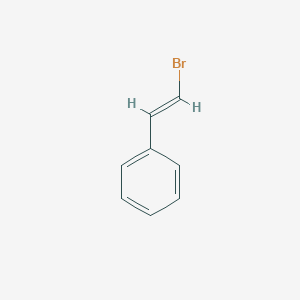

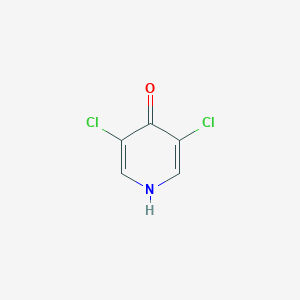

The synthesis of 2-Hydroxy-3-phenoxypropyl methacrylate can be achieved through the reaction of 2-[(2-naphthyloxy)methyl]oxirane with methacrylic acid in the presence of pyridine . The polymerization of this compound is carried out by the free radical polymerization method in the presence of AIBN at 60 °C .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-phenoxypropyl methacrylate consists of 13 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The InChI string representation of its structure isInChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3 . Chemical Reactions Analysis

The thermal degradation of 2-Hydroxy-3-phenoxypropyl methacrylate has been studied . Additionally, it has been used in the photosynthesis of polymeric membranes by UV radiation .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³, a boiling point of 392.0±32.0 °C at 760 mmHg, and a flash point of 147.3±18.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its polar surface area is 56 Ų .Scientific Research Applications

Polymer Blending

Poly(ethyl methacrylate) [poly(EMA)] can be blended with poly(2-hydroxy-3-phenoxypropyl methacrylate) [poly(PPMA)]. The miscibility behavior of these two was studied using a DSC technique. Thermogravimetric analysis was used to investigate the thermal degradation mechanism and activation energies for the initial decomposition process under non-isothermal conditions .

Thermal and Optical Properties

The blend of poly(EMA) and poly(PPMA) has unique thermal and optical properties. The optical and dispersion parameters such as refractive index, extinction coefficient, steepness parameter, single-oscillator energy, and dispersion energy of the blend polymer were determined in the visible range as a function of wavelength .

Catalyst Support

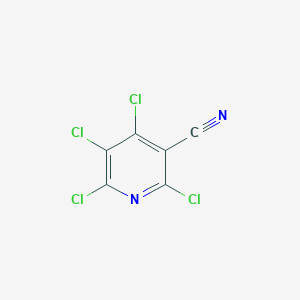

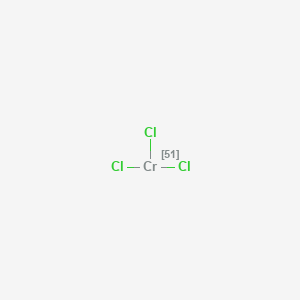

Hydroxyl functionalized gel type resins derived from 2-hydroxyethyl, 2-hydroxypropyl, and 2-hydroxy-3-phenoxypropyl methacrylates were applied to covalent immobilization of Mn(salen) complexes via glutarate and carbonate linkers. The obtained catalysts were characterized by FTIR and DR UV–Vis methods and elemental analysis .

Asymmetric Epoxidation

The catalysts obtained from the hydroxyl functionalized gel type resins were used in asymmetric epoxidation. The activity of these polymeric catalysts depended on both the nature of the functional and cross-linking monomers and the degree of the cross-linking of polymer matrices and the way of complex immobilization .

Controlled Drug Release Systems

Polymeric membranes for controlled drug release systems may be prepared by the photosynthesis of 2-hydroxy-3-phenoxypropyl acrylate by UV radiation .

Medical Device and Ophthalmic Applications

2-Hydroxy-3-phenoxypropyl methacrylate is a hydrophilic monomer that is useful in medical device and ophthalmic applications .

Mechanism of Action

Target of Action

2-Hydroxy-3-phenoxypropyl methacrylate is a hydrophilic monomer . It is primarily used in the fabrication of polymeric materials, such as poly(phenylene ether)-based substrate materials . Its primary targets are the polymer chains in these materials, where it acts as a curing agent .

Mode of Action

This compound interacts with its targets through a process known as photosynthesis . Under UV radiation, it forms covalent bonds with the polymer chains, leading to the formation of a cross-linked network . This process enhances the mechanical and thermal properties of the resulting material .

Biochemical Pathways

The biochemical pathways involved in the action of 2-Hydroxy-3-phenoxypropyl methacrylate are related to polymer chemistry. The compound participates in free radical polymerization, a process initiated by UV radiation . The resulting cross-linked network alters the physical properties of the polymer, enhancing its suitability for various applications .

Pharmacokinetics

It’s important to note that the compound’s bioavailability in a polymer matrix is influenced by factors such as its concentration and the conditions of the curing process .

Result of Action

The action of 2-Hydroxy-3-phenoxypropyl methacrylate results in the formation of a cross-linked polymer network . This enhances the material’s mechanical strength, thermal stability, and resistance to solvents . In the context of poly(phenylene ether)-based substrate materials, this can improve the material’s performance and lifespan .

Action Environment

The efficacy and stability of 2-Hydroxy-3-phenoxypropyl methacrylate are influenced by environmental factors such as temperature and UV light exposure . For instance, the curing process requires a specific temperature range and UV radiation to initiate the polymerization . Additionally, the presence of inhibitors like monomethyl ether hydroquinone can prevent premature polymerization .

Safety and Hazards

Future Directions

The use of 2-Hydroxy-3-phenoxypropyl methacrylate in the development of sustainable polymers with environmentally friendly strategies is a promising future direction . It has been used in the synthesis of UV-curable resins for digital light processing (DLP) 3D printing . The resulting polymers have shown shape memory, weldability, and repairability capabilities .

properties

IUPAC Name |

(2-hydroxy-3-phenoxypropyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXVXHPSVLHXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275831, DTXSID80864723 | |

| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-phenoxypropyl methacrylate | |

CAS RN |

16926-87-7, 162223-14-5 | |

| Record name | 2-Hydroxy-3-phenoxypropyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16926-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016926877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-phenoxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the thermal properties of polymers containing 2-hydroxy-3-phenoxypropyl methacrylate?

A: The research articles explore the thermal properties of blends containing poly(2-hydroxy-3-phenoxypropyl methacrylate) and poly(ethyl methacrylate). [, ] While specific data isn't provided in the abstracts, the research likely investigates how incorporating 2-hydroxy-3-phenoxypropyl methacrylate into a polymer blend impacts its glass transition temperature, thermal stability, and other relevant thermal characteristics. For detailed findings, refer to the full text of:

Q2: Can 2-hydroxy-3-phenoxypropyl methacrylate be used in catalytic applications?

A: While not directly explored in the provided abstracts, one article suggests potential catalytic applications for polymers containing 2-hydroxy-3-phenoxypropyl methacrylate. [] The research investigates hydroxyl functionalized methacrylic terpolymers, which could incorporate 2-hydroxy-3-phenoxypropyl methacrylate, as supports for Mn(III) Salen catalysts. This suggests that the presence of the hydroxyl group in 2-hydroxy-3-phenoxypropyl methacrylate may offer possibilities for anchoring catalytic species. Further details on the specific use and effectiveness of 2-hydroxy-3-phenoxypropyl methacrylate in this context would require examining the full research paper:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)